molecular formula C6H5Cl2NOS B15259315 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one

Cat. No.: B15259315
M. Wt: 210.08 g/mol
InChI Key: XQSBMIVIDTUARG-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one is a chemical compound with the molecular formula C6H5Cl2NOS It is known for its unique structure, which includes a thiophene ring substituted with chlorine atoms at positions 2 and 5, and an amino group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one typically involves the reaction of 2,5-dichlorothiophene with an appropriate amine and a carbonyl source. One common method involves the use of acetyl chloride as the carbonyl source, which reacts with 2,5-dichlorothiophene to form 3-acetyl-2,5-dichlorothiophene . This intermediate can then be reacted with ammonia or an amine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2,5-dichlorothiophene: Similar structure but lacks the amino group.

    2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol: Similar structure with an additional hydroxyl group.

    2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine: Similar structure but lacks the carbonyl group.

Uniqueness

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-one is unique due to the presence of both an amino group and a carbonyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H5Cl2NOS

Molecular Weight

210.08 g/mol

IUPAC Name

2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone

InChI

InChI=1S/C6H5Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2,9H2

InChI Key

XQSBMIVIDTUARG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)CN)Cl)Cl

Origin of Product

United States

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